molecular formula C15H15ClN2O2 B11942158 1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B11942158
M. Wt: 290.74 g/mol
InChI Key: VSHHKAGZMVYPOR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine and a methyl group, and the other with a methoxy group. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Chloro-4-methylphenyl isocyanate+4-MethoxyanilineThis compound\text{3-Chloro-4-methylphenyl isocyanate} + \text{4-Methoxyaniline} \rightarrow \text{this compound} 3-Chloro-4-methylphenyl isocyanate+4-Methoxyaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-phenylurea
  • 1-(4-Methoxyphenyl)-3-phenylurea
  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-4-12(9-14(10)16)18-15(19)17-11-5-7-13(20-2)8-6-11/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

VSHHKAGZMVYPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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